REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.FC1C=C(C(CCN2CCC(C3C=CC=CC=3[S@](C)=O)CC2)CN(C)C(C2C3C(=CC=CC=3)C=C([N+]([O-])=O)C=2)=O)C=CC=1F.[Br:66]Br>>[Br:66][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[OH:8].[Br:66][C:7]1[CH:6]=[CH:5][C:4]([OH:8])=[CH:3][C:2]=1[Cl:1] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
|
Name
|
thiomethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( e )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O.FC=1C=C(C=CC1F)C(CN(C(=O)C1=CC(=CC2=CC=CC=C12)[N+](=O)[O-])C)CCN1CCC(CC1)C1=C(C=CC=C1)[S@@](=O)C
|
Name
|
|
Quantity
|
24.28 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
29.78 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.FC1C=C(C(CCN2CCC(C3C=CC=CC=3[S@](C)=O)CC2)CN(C)C(C2C3C(=CC=CC=3)C=C([N+]([O-])=O)C=2)=O)C=CC=1F.[Br:66]Br>>[Br:66][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[OH:8].[Br:66][C:7]1[CH:6]=[CH:5][C:4]([OH:8])=[CH:3][C:2]=1[Cl:1] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
|
Name
|
thiomethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( e )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O.FC=1C=C(C=CC1F)C(CN(C(=O)C1=CC(=CC2=CC=CC=C12)[N+](=O)[O-])C)CCN1CCC(CC1)C1=C(C=CC=C1)[S@@](=O)C
|
Name
|
|
Quantity
|
24.28 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
29.78 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |